2-Cyclopropyl-2-hydroxypropanenitrile

Beschreibung

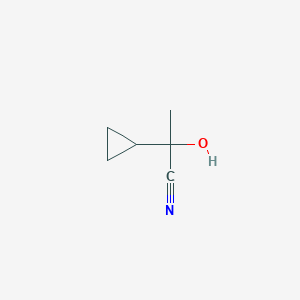

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopropyl-2-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-6(8,4-7)5-2-3-5/h5,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSDRCNPRWAUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Class of α Hydroxynitriles Cyanohydr

2-Cyclopropyl-2-hydroxypropanenitrile belongs to the class of organic compounds known as α-hydroxynitriles, or cyanohydrins. cymitquimica.com These molecules are characterized by the presence of a hydroxyl (-OH) group and a nitrile (-CN) group attached to the same carbon atom. cymitquimica.com This arrangement imparts a unique reactivity to the molecule, making cyanohydrins valuable intermediates in organic synthesis. nih.gov

The formation of cyanohydrins typically occurs through the nucleophilic addition of a cyanide anion to the carbonyl carbon of an aldehyde or a ketone. dntb.gov.ua This reaction is often reversible and can be catalyzed by acid or base. dntb.gov.ua In the case of this compound, the precursor would be cyclopropyl (B3062369) methyl ketone, which reacts with a source of cyanide, such as hydrogen cyanide (HCN) or a cyanide salt.

Cyanohydrins are versatile building blocks in the synthesis of a wide array of other functional groups and molecules. nih.gov For instance, the nitrile group can be hydrolyzed to form α-hydroxy carboxylic acids or reduced to produce β-amino alcohols. The hydroxyl group can also undergo various transformations. This versatility places α-hydroxynitriles at a central point in many synthetic pathways. nih.gov

Structural Characteristics and Chemical Significance of This Cyclopropyl Substituted Cyanohydrin

The structure of 2-Cyclopropyl-2-hydroxypropanenitrile is distinguished by the presence of a three-membered cyclopropane (B1198618) ring. Cyclopropane is the smallest stable cycloalkane, and its carbon-carbon bonds are significantly strained. rsc.org This ring strain endows cyclopropyl-containing compounds with unique chemical and physical properties, often leading to enhanced reactivity compared to their acyclic or larger-ring counterparts. rsc.org

The cyclopropyl (B3062369) group is known to exhibit electronic properties that are somewhat akin to a double bond, allowing it to participate in conjugative interactions. When attached to a functional group, it can influence the reactivity and stability of the molecule. In this compound, the cyclopropyl ring is adjacent to the carbon bearing the hydroxyl and nitrile groups, which can affect the acidity of the hydroxyl proton and the susceptibility of the nitrile group to nucleophilic attack.

The combination of the reactive cyanohydrin moiety and the strained cyclopropyl ring makes this compound a potentially valuable building block in organic synthesis. researchgate.netnih.gov It can be envisioned as a precursor to a variety of more complex molecules containing the cyclopropyl motif, which is a structural feature found in a number of biologically active natural products and pharmaceutical agents. rsc.org The synthesis of such cyclopropyl-fused compounds is an active area of research. chemrxiv.orgotago.ac.nz

Overview of Key Research Domains in α Hydroxynitrile Chemistry

Classical and Established Cyanohydrin Synthesis Approaches

The traditional methods for synthesizing cyanohydrins have been well-established for decades and are characterized by their reliability and broad applicability. These methods primarily revolve around the nucleophilic addition of a cyanide source to a carbonyl compound.

Nucleophilic Addition of Cyanide to Carbonyl Precursors

The fundamental approach to synthesizing 2-Cyclopropyl-2-hydroxypropanenitrile involves the nucleophilic addition of a cyanide ion (CN⁻) to the carbonyl carbon of its precursor, cyclopropyl (B3062369) methyl ketone. youtube.com This reaction is a classic example of nucleophilic addition to a carbonyl group. nih.gov The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles like the cyanide ion. cymitquimica.com

The reaction is typically carried out by treating the ketone with hydrogen cyanide (HCN). However, due to the highly toxic and volatile nature of HCN, alternative and safer methods are often employed. nih.gov A common laboratory procedure involves the use of an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of an acid. youtube.comnih.gov The acid protonates the oxygen of the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the cyanide nucleophile. The reaction proceeds to form a tetrahedral intermediate which, upon protonation of the resulting alkoxide, yields the final cyanohydrin product. cymitquimica.comutdallas.edu

The general reaction can be depicted as follows:

Figure 1: General scheme for the nucleophilic addition of cyanide to a ketone.

This method is applicable to a wide range of aldehydes and ketones, and the specific conditions can be optimized to achieve high yields of the desired α-hydroxynitrile. nih.gov

Catalytic Systems in Cyanohydrin Formation

To improve reaction rates and yields, various catalytic systems have been developed for cyanohydrin synthesis. These catalysts can be broadly categorized as base catalysts and metal-based catalysts.

The addition of HCN to a carbonyl compound is significantly accelerated by the presence of a base. nih.govorganic-chemistry.org The base deprotonates HCN, a weak acid, to generate the cyanide ion (CN⁻), which is a much stronger nucleophile than HCN itself. nih.govorganic-chemistry.org This increased nucleophilicity leads to a faster reaction rate. The catalytic cycle is completed by the protonation of the intermediate alkoxide by another molecule of HCN, regenerating the cyanide catalyst. organic-chemistry.org

Commonly used bases for this purpose include alkali metal hydroxides and carbonates. adichemistry.com The reaction is typically performed in a protic solvent, such as water or an alcohol. The pH of the reaction mixture is a critical parameter and is usually maintained in a slightly basic range to ensure a sufficient concentration of the cyanide nucleophile without causing undesired side reactions. nih.gov

A diverse array of metal-based catalysts has been explored to facilitate the synthesis of cyanohydrins. These catalysts typically function as Lewis acids, activating the carbonyl group towards nucleophilic attack. By coordinating to the carbonyl oxygen, the metal center increases the electrophilicity of the carbonyl carbon. rsc.org

Titanium complexes, particularly those derived from Salen ligands, have been shown to be effective catalysts for the asymmetric synthesis of cyanohydrins, allowing for the production of enantiomerically enriched products. youtube.com Other metals like aluminum, lanthanum, and nickel have also been employed in catalytic systems for hydrocyanation reactions. libretexts.orgrsc.org For instance, La(OiPr)₃ has been used to catalyze the reaction of oxime esters with cyanotrimethylsilane to produce α-trimethylsilyloxydinitrile derivatives. organic-chemistry.org

The general catalytic cycle for a metal-catalyzed cyanohydrin synthesis can be summarized in the following table:

| Step | Description |

| 1. Catalyst Activation | The metal catalyst coordinates to the carbonyl oxygen of the ketone. |

| 2. Nucleophilic Attack | The cyanide source attacks the activated carbonyl carbon. |

| 3. Product Formation | The intermediate complex rearranges to form the metal-alkoxide of the cyanohydrin. |

| 4. Catalyst Regeneration | The final cyanohydrin product is released, and the metal catalyst is regenerated. |

Table 1: General steps in metal-catalyzed cyanohydrin synthesis.

Exploration of Alternative Cyanating Reagents in Organic Synthesis

Concerns over the toxicity of hydrogen cyanide and alkali metal cyanides have driven the exploration of alternative, safer cyanating reagents. acs.org Trimethylsilyl cyanide (TMSCN) is a widely used alternative that often provides higher yields and cleaner reactions. rsc.orgacs.org The reaction with TMSCN typically requires a Lewis acid catalyst and proceeds via the formation of a silylated cyanohydrin, which can then be hydrolyzed to the desired α-hydroxynitrile. libretexts.org

Acetone (B3395972) cyanohydrin is another practical alternative to HCN. libretexts.org It can serve as a source of cyanide in a variety of reactions, including the synthesis of other cyanohydrins. Other less common but noteworthy cyanating agents include diethylaluminum cyanide and various acyl cyanides. adichemistry.com The choice of cyanating reagent often depends on the specific substrate, desired reaction conditions, and safety considerations.

Contemporary and Advanced Synthetic Strategies

Modern organic synthesis continuously seeks to develop more efficient, selective, and sustainable methods. In the context of synthesizing this compound and its analogues, several advanced strategies have emerged.

One notable advanced strategy is the Corey-Chaykovsky reaction , which is a powerful method for the synthesis of cyclopropanes. adichemistry.comwikipedia.org While not directly a method for cyanohydrin formation, it is highly relevant for the synthesis of the cyclopropyl precursor, cyclopropyl methyl ketone, from an appropriate α,β-unsaturated ketone. nih.gov This reaction involves the use of a sulfur ylide to transfer a methylene (B1212753) group to an enone, forming the cyclopropane (B1198618) ring. organic-chemistry.org A recent study has demonstrated the use of the Corey-Chaykovsky reaction to access nitrile-substituted cyclopropanes, highlighting its versatility in constructing complex cyclopropane-containing molecules. nih.gov

Enzymatic synthesis represents a green and highly selective approach to cyanohydrins. rsc.org Hydroxynitrile lyases (HNLs) are enzymes that catalyze the enantioselective addition of HCN to aldehydes and ketones. rsc.orgresearchgate.net This method allows for the production of optically active cyanohydrins with high enantiomeric excess. The use of immobilized enzymes in continuous flow reactors further enhances the efficiency and sustainability of this process by allowing for catalyst recycling and improved reaction control. rsc.orgrsc.org For the synthesis of this compound, an appropriate HNL could be employed to achieve a specific stereoisomer.

Flow chemistry is another contemporary strategy that offers significant advantages for cyanohydrin synthesis, particularly when dealing with hazardous reagents like cyanides. acs.org Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and better selectivity. rsc.orgacs.org The small reaction volumes at any given time minimize the risks associated with handling toxic materials. acs.org

Photocatalysis is an emerging field in organic synthesis that utilizes light to drive chemical reactions. rsc.org While still in its early stages for cyanohydrin synthesis, photocatalytic methods offer the potential for novel reaction pathways and milder reaction conditions.

The following table summarizes some of the key features of these contemporary synthetic strategies:

| Synthetic Strategy | Key Features | Potential Application for this compound |

| Corey-Chaykovsky Reaction | Synthesis of cyclopropanes from enones using sulfur ylides. wikipedia.orgorganic-chemistry.org | Synthesis of the cyclopropyl methyl ketone precursor. nih.gov |

| Enzymatic Synthesis (HNLs) | High enantioselectivity, mild reaction conditions, green chemistry. rsc.orgresearchgate.net | Enantioselective synthesis of a specific stereoisomer. |

| Flow Chemistry | Enhanced safety, precise reaction control, improved yields and selectivity. rsc.orgacs.org | Safe and efficient production using cyanide reagents. |

| Photocatalysis | Use of light to drive reactions, potential for novel reactivity. rsc.org | Development of new, milder synthetic routes. |

Table 2: Overview of contemporary synthetic strategies for α-hydroxynitriles.

In Situ Generation of Hydrogen Cyanide for Reaction Optimization

The direct addition of hydrogen cyanide (HCN) to aldehydes and ketones is a primary method for forming cyanohydrins. chemguide.co.uk However, hydrogen cyanide is an extremely poisonous and volatile gas, making its storage and handling hazardous. chemguide.co.uklibretexts.org To circumvent this issue, synthetic strategies predominantly rely on the in situ generation of HCN within the reaction mixture. libretexts.org

This is commonly achieved by mixing the aldehyde or ketone with an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), followed by the careful addition of an acid, like sulfuric acid. chemguide.co.uk This process generates hydrogen cyanide directly in the reaction vessel, which is then immediately consumed by the carbonyl substrate. For optimal reaction rates, the pH of the solution is typically adjusted to a range of 4 to 5. chemguide.co.uk This pH maintains a balance between the presence of free cyanide ions (CN⁻), which are the active nucleophile, and undissociated HCN. While HCN is the reactant, the reaction requires the cyanide ion to initiate the nucleophilic attack on the carbonyl carbon. libretexts.org

An alternative method for the in situ supply of cyanide is the use of organic cyanide donors, such as acetone cyanohydrin. rsc.org This compound can release HCN under specific conditions, serving as a safer substitute for gaseous HCN or alkali metal cyanides. rsc.org

Table 1: Common Reagents for In Situ Hydrogen Cyanide Generation

| Cyanide Source | Activating Agent | Key Conditions |

| Sodium Cyanide (NaCN) | Sulfuric Acid (H₂SO₄) | pH adjusted to 4-5 |

| Potassium Cyanide (KCN) | Sulfuric Acid (H₂SO₄) | pH adjusted to 4-5 |

| Acetone Cyanohydrin | Base or Enzyme | Used in enzymatic reactions |

Application of Flow Chemistry in α-Hydroxynitrile Synthesis

Flow chemistry represents a paradigm shift in chemical synthesis, moving from traditional batch processing to continuous manufacturing. thieme.de This technology offers significant advantages for many chemical reactions, including the synthesis of α-hydroxynitriles. By pumping reagents through a network of tubes and reactors, flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.govthieme-connect.de

The key benefits of applying flow chemistry to cyanohydrin synthesis include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material, like HCN, present at any given moment, significantly reducing risks associated with handling toxic intermediates.

Process Intensification: Operating at elevated temperatures and pressures (superheated conditions) can dramatically accelerate reaction rates, leading to higher productivity. nih.gov For example, reactions that might take hours in a batch reactor can often be completed in minutes under superheated flow conditions. nih.gov

A typical flow chemistry setup is modular, consisting of pumps to introduce reactants, a reactor where the reaction occurs (which can be a simple heated coil or a packed-bed column), and a back-pressure regulator to control the system pressure. thieme-connect.de This setup allows for the safe and efficient synthesis of compounds like this compound by continuously mixing a stream of the ketone with a stream of in situ generated HCN under optimized conditions.

Table 2: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Traditional Batch Processing | Continuous Flow Chemistry |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. |

| Heat Transfer | Often inefficient and non-uniform. | Excellent heat transfer and precise temperature control. |

| Scalability | Can be complex and non-linear. | Straightforward scalability by running the system for longer. |

| Productivity | Limited by reaction and workup time. | High throughput and potential for automation. nih.gov |

Chemo-Enzymatic Approaches in Cyanohydrin Formation

For the synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, chemo-enzymatic methods are exceptionally powerful. mdpi.comnih.gov These approaches integrate chemical synthesis with biological catalysis. In the formation of cyanohydrins, enzymes known as hydroxynitrile lyases (HNLs) are employed to catalyze the enantioselective addition of HCN to a prochiral aldehyde or ketone. rsc.orgresearchgate.net

This enzymatic process allows for the production of optically active α-hydroxynitriles with high enantiomeric excess. researchgate.net HNLs are categorized as (R)-selective or (S)-selective, enabling the synthesis of either the (R) or (S) enantiomer of the target cyanohydrin, a critical feature for the production of pharmaceuticals and other bioactive compounds. rsc.orgresearchgate.net

Several strategies are used to optimize HNL-catalyzed reactions:

Biphasic Systems: Reactions are often conducted in a two-phase system, typically an aqueous buffer containing the enzyme and an immiscible organic solvent to dissolve the substrate and product. rsc.org This setup protects the enzyme from high substrate concentrations and facilitates product recovery.

Enzyme Immobilization: To improve the stability and reusability of the biocatalyst, HNLs can be immobilized on solid supports or aggregated into cross-linked enzyme aggregates (CLEAs). rsc.orgresearchgate.netresearchgate.net This technique is crucial for developing efficient and economically viable industrial processes.

The synthesis of an enantiomerically pure form of this compound would ideally employ an HNL that accepts methyl cyclopropyl ketone as a substrate, catalyzing the addition of cyanide to form a single, desired stereoisomer.

Table 3: Overview of Chemo-Enzymatic Cyanohydrin Synthesis

| Component | Role | Examples |

| Enzyme | Catalyzes enantioselective cyanide addition. | (R)- or (S)-Hydroxynitrile Lyase (HNL). rsc.orgresearchgate.net |

| Substrate | Prochiral aldehyde or ketone. | Methyl cyclopropyl ketone, Benzaldehyde. researchgate.netebi.ac.uk |

| Cyanide Source | Provides the cyanide nucleophile. | In situ generated HCN, Acetone cyanohydrin. rsc.orgchemguide.co.uk |

| Reaction Medium | Optimizes enzyme activity and stability. | Aqueous buffer, Biphasic organic-aqueous system. rsc.org |

Mechanistic Pathways of Cyanohydrin Formation

The synthesis of this compound from its parent ketone, cyclopropyl methyl ketone, and hydrogen cyanide is a classic example of nucleophilic addition to a carbonyl group. openstax.org This transformation is typically base-catalyzed and proceeds through a well-established multi-step mechanism. openstax.orglibretexts.org

The formation of a cyanohydrin requires the presence of the cyanide ion (CN⁻), which is a potent nucleophile. libretexts.orglibretexts.org While hydrogen cyanide (HCN) itself is the formal reagent, it is a weak acid (pKa ≈ 9.2) and does not provide a sufficient concentration of the nucleophilic species on its own. libretexts.orglibretexts.org Therefore, the reaction is significantly accelerated by the addition of a small amount of base, which deprotonates HCN to generate the required cyanide ions. openstax.orglibretexts.org

The mechanism proceeds in two primary steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of cyclopropyl methyl ketone. orgoreview.comchemguide.co.uk This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton donor present in the reaction mixture. orgoreview.comchemistrysteps.com This proton is typically supplied by an undissociated HCN molecule, which regenerates the cyanide ion catalyst in the process, or by another proton source like water. libretexts.orgchemguide.co.uk The final product is this compound. orgoreview.com

The formation of cyanohydrins is a reversible process. libretexts.orgwikipedia.orglscollege.ac.in The position of the equilibrium is dependent on the structure of the starting carbonyl compound, specifically the steric and electronic environment of the carbonyl group. orgoreview.com

Generally, the equilibrium for cyanohydrin formation favors the product more for aldehydes than for ketones. openstax.org For ketones, increasing steric hindrance around the carbonyl carbon tends to shift the equilibrium back towards the reactants. orgoreview.com In the case of cyclopropyl methyl ketone, it is a relatively unhindered ketone, which suggests that the equilibrium would be more favorable for product formation compared to bulkier ketones like 2,4-dimethyl-3-pentanone. libretexts.orgorgoreview.com However, the equilibrium constant is still expected to be lower than those for most aldehydes. openstax.org In basic solutions, the cyanohydrin can revert to the carbonyl compound by deprotonation of the hydroxyl group, followed by the elimination of the cyanide ion. chemistrysteps.comyoutube.com

Table 1: Equilibrium Constants for Cyanohydrin Formation from Various Ketones

| Carbonyl Compound | Equilibrium Constant (Keq) [M-1] | Notes |

|---|---|---|

| Acetone | 20 | A simple, unhindered ketone. researchgate.net |

| Methyl Ethyl Ketone | ~10-15 | Slightly more hindered than acetone. |

| Cyclohexanone | >100 | Favorable equilibrium due to release of ring strain. openstax.org |

| Benzaldehyde | >200 | An aromatic aldehyde, generally more reactive than ketones. researchgate.net |

Kinetic Investigations of Formation and Transformation

Kinetic studies provide insight into the rate of a reaction and the factors that influence it. For cyanohydrin formation, the kinetics are highly dependent on reactant structure, pH, and the solvent system used.

The reaction of ketones with hydrogen cyanide generally follows a second-order rate equation, being first order with respect to the ketone and first order with respect to the cyanide ion. researchgate.net

Rate = k[Ketone][CN⁻]

The rate-determining step is the initial nucleophilic attack of the cyanide ion on the carbonyl carbon. chempedia.info The subsequent protonation step is typically fast. chempedia.info

Specific rate constants for the reaction of cyclopropyl methyl ketone are not documented in readily accessible literature. However, kinetic data for other simple ketones demonstrate the influence of structure on reaction rates.

Table 2: Second-Order Rate Constants for Cyanohydrin Formation for Various Carbonyls

| Carbonyl Compound | Rate Constant (k2) [M-1s-1] at 25°C | Notes |

|---|---|---|

| Formaldehyde (B43269) | 3.5 x 105 | Highly reactive due to minimal steric hindrance. researchgate.net |

| Acetaldehyde | ~1.4 x 103 | Less reactive than formaldehyde but more than ketones. researchgate.net |

| Benzaldehyde | 1.13 x 102 | Aromatic aldehyde with moderate reactivity. researchgate.net |

| Acetone | 0.67 | Significantly slower rate compared to aldehydes. researchgate.net |

The kinetics of cyanohydrin formation are profoundly influenced by the pH of the reaction medium. Since the cyanide ion is the active nucleophile, the reaction rate is very slow in neutral or acidic solutions where the concentration of CN⁻ is negligible. libretexts.orglibretexts.org The reaction is base-catalyzed, and the rate generally increases with pH. openstax.org However, for practical synthesis, a balance must be struck. Often, the reaction is carried out by generating HCN in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and a mineral acid. chemguide.co.uklibretexts.org In these cases, the pH is often adjusted to a range of 4-5, which provides a compromise between the availability of HCN and a sufficient concentration of free cyanide ions to initiate the reaction at a reasonable rate. chemguide.co.uklibretexts.orglibretexts.org

The choice of solvent can also affect the reaction kinetics. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), have been shown to be effective for related reactions like the cyanosilylation of ketones. organic-chemistry.org The solvent's ability to solvate the charged transition state can influence the activation energy and thus the reaction rate. However, studies on simple carbonyls in aqueous solution have indicated that the kinetic salt effect is relatively small. researchgate.net

Decomposition Pathways of the α-Hydroxynitrile Moiety

The primary decomposition pathway for this compound is the reverse of its formation, a process known as the retro-cyanohydrin reaction. chemistrysteps.com This decomposition is also typically base-catalyzed. youtube.com

In the presence of a base, the hydroxyl group of the cyanohydrin is deprotonated to form the corresponding alkoxide. This intermediate is unstable and can collapse, reforming the carbon-oxygen double bond of the ketone and expelling the cyanide ion as a leaving group. chemistrysteps.comyoutube.com This process re-establishes the equilibrium, leading to the formation of cyclopropyl methyl ketone and hydrogen cyanide (upon protonation of the expelled CN⁻). chemistrysteps.com

This decomposition is a key consideration in the handling and storage of cyanohydrins, as they can be unstable, particularly under basic conditions. youtube.com In biological systems, this decomposition is often catalyzed by enzymes known as hydroxynitrile lyases (HNLs), which play a role in the defense mechanisms of many plants by releasing toxic hydrogen cyanide. nih.gov

While the primary decomposition pathway is reversion to the ketone, the functional groups of the α-hydroxynitrile moiety allow for other chemical transformations under specific conditions. For example, the nitrile group can be hydrolyzed under acidic conditions to form an α-hydroxy carboxylic acid or reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to form a β-amino alcohol. openstax.orgchemistrysteps.comlibretexts.org These are considered transformations rather than decomposition pathways.

Chemical Cleavage to Hydrogen Cyanide and Corresponding Carbonyl Compounds

The formation of this compound from cyclopropyl methyl ketone and hydrogen cyanide is a reversible nucleophilic addition. wikipedia.orglibretexts.orglibretexts.orglibretexts.org The cleavage of this compound is essentially the reverse of its formation and can be influenced by reaction conditions such as pH and temperature.

The reaction can be generalized as follows:

Figure 1: General equilibrium of this compound formation and cleavage.

The stability of cyanohydrins is known to be temperature-dependent. Increased temperatures generally favor the decomposition of cyanohydrins back to the starting carbonyl compound and hydrogen cyanide. softbeam.net For instance, studies on acetone cyanohydrin have shown a direct correlation between increased temperature and decreased yield in hydrolysis reactions due to enhanced decomposition. softbeam.net It is known that cyanohydrins are susceptible to decomposition at elevated temperatures (e.g., greater than 70°C) in the presence of strong acids or bases. softbeam.net

| Condition | Effect on Cleavage of this compound | Rationale |

| Increasing pH (Basic Conditions) | Increased rate of cleavage | Promotes the formation of the alkoxide intermediate, which facilitates the elimination of the cyanide ion. youtube.com |

| Decreasing pH (Acidic Conditions) | Decreased rate of cleavage (stabilization) | The cyanohydrin is more stable as the hydroxyl group is less likely to be deprotonated. researchgate.net |

| Increasing Temperature | Increased rate of cleavage | Provides the energy to overcome the activation barrier for the reverse reaction (decomposition). softbeam.net |

This table is based on the general chemical properties of cyanohydrins.

Enzymatic Degradation Mechanisms

The enzymatic degradation of cyanohydrins is a key step in the process of cyanogenesis observed in many plants. This process is catalyzed by enzymes known as hydroxynitrile lyases (HNLs). These enzymes facilitate the stereoselective addition of hydrogen cyanide to carbonyl compounds and can also catalyze the reverse reaction, the cleavage of cyanohydrins.

The enzymatic cleavage of a cyanohydrin like this compound would involve the binding of the substrate to the active site of a suitable hydroxynitrile lyase. The enzyme then facilitates the removal of the cyanide group, leading to the formation of the corresponding carbonyl compound (cyclopropyl methyl ketone) and hydrogen cyanide. The specific mechanism can vary between different HNLs, but it generally involves acid/base catalysis within the enzyme's active site to promote the cleavage.

While research on the enzymatic degradation of cyanogenic glycosides to produce cyanohydrins and subsequently hydrogen cyanide is well-documented for naturally occurring compounds like linamarin (B1675462) and dhurrin, specific studies on the enzymatic degradation of this compound are not prevalent in the literature. libretexts.org However, the broad substrate tolerance of some hydroxynitrile lyases suggests that they could potentially act on synthetic cyanohydrins such as this compound.

The general reaction for the enzymatic degradation can be represented as:

Figure 2: Enzymatic cleavage of this compound.

The efficiency of such an enzymatic process would depend on several factors, including the specific HNL used, pH, temperature, and the stereochemistry of the cyanohydrin. The table below summarizes key aspects of enzymatic cyanohydrin degradation based on existing knowledge of HNLs.

| Factor | Description |

| Enzyme Class | Hydroxynitrile Lyases (HNLs) |

| General Function | Catalyze the reversible addition of HCN to aldehydes and ketones. |

| Mechanism | Involves binding of the cyanohydrin to the enzyme's active site, followed by enzyme-mediated cleavage to release the carbonyl compound and HCN. |

| Stereoselectivity | HNLs are often stereoselective, meaning they may preferentially degrade one enantiomer of a chiral cyanohydrin. |

| Influencing Factors | pH, temperature, substrate concentration, and the presence of inhibitors can affect the rate of enzymatic degradation. |

This table summarizes general features of enzymatic cyanohydrin degradation catalyzed by hydroxynitrile lyases.

Enantioselective Synthesis and Stereochemical Aspects of 2 Cyclopropyl 2 Hydroxypropanenitrile

Formation of Chiral Centers in α-Hydroxynitriles

α-Hydroxynitriles, also known as cyanohydrins, are characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. savemyexams.com This carbon atom becomes a chiral center when the two other substituents attached to it are different. The formation of α-hydroxynitriles typically involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone. libretexts.orglibretexts.org

For the synthesis of 2-cyclopropyl-2-hydroxypropanenitrile, the starting material is cyclopropyl (B3062369) methyl ketone. The carbonyl carbon in this ketone is prochiral. The nucleophilic attack of the cyanide ion can occur from either face of the planar carbonyl group. youtube.com If the attack is not guided by a chiral influence, it results in a racemic mixture, meaning equal amounts of the (R)- and (S)-enantiomers are produced. youtube.com The creation of the chiral center is a key step that dictates the stereochemical outcome of the synthesis. nih.gov

Strategies for Asymmetric Induction in Cyanohydrin Formation

To synthesize an excess of one enantiomer over the other (a process known as asymmetric induction), chiral catalysts or auxiliaries are employed. wikipedia.org These chiral entities create a diastereomeric transition state with the prochiral substrate, leading to a lower energy pathway for the formation of one enantiomer.

Several strategies have been developed for the asymmetric synthesis of cyanohydrins:

Chiral Lewis Acid Catalysis: Chiral metal complexes, such as those involving aluminum (salen) complexes, can act as Lewis acids. researchgate.netpsu.edu They coordinate to the carbonyl oxygen of the ketone, activating it towards nucleophilic attack and creating a chiral environment that directs the cyanide addition to one face of the carbonyl. psu.edu

Chiral Ligands: The use of chiral ligands, like (R)-Binol, in conjunction with a metal, can form a chiral catalyst that effectively induces asymmetry. wikipedia.org

Organocatalysis: Small organic molecules can also serve as catalysts. For instance, cyclic dipeptides have been shown to catalyze the asymmetric addition of hydrogen cyanide to aldehydes.

Biocatalysis: Enzymes, particularly hydroxynitrile lyases (HNLs), are highly efficient and stereoselective catalysts for cyanohydrin synthesis. acs.orgnih.govrsc.org This approach is often preferred due to its high enantioselectivity and environmentally benign reaction conditions.

The choice of strategy depends on the specific substrate, desired enantiomer, and scalability of the reaction.

Biocatalytic Approaches for Enantiopure this compound

Biocatalysis, utilizing enzymes to catalyze chemical reactions, offers a powerful and green alternative for the synthesis of enantiomerically pure compounds. nih.gov Hydroxynitrile lyases (HNLs) are particularly well-suited for the asymmetric synthesis of cyanohydrins. acs.org

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide (HCN) to a carbonyl compound. ebi.ac.uk They are classified based on the stereochemistry of the cyanohydrin they produce, being either (R)-selective or (S)-selective. acs.org This selectivity allows for the targeted synthesis of either the (R)- or (S)-enantiomer of this compound.

(R)-Selective Synthesis: An (R)-HNL will preferentially catalyze the formation of (R)-2-cyclopropyl-2-hydroxypropanenitrile from cyclopropyl methyl ketone and a cyanide source.

(S)-Selective Synthesis: Conversely, an (S)-HNL will yield the (S)-enantiomer. ebi.ac.uk

The availability of both (R)- and (S)-selective HNLs makes them valuable tools in synthetic organic chemistry. rsc.org

The enantioselectivity of an HNL-catalyzed reaction can be influenced by several factors:

Enzyme Source: HNLs from different plant sources (e.g., Prunus amygdalus for (R)-HNL and Manihot esculenta for (S)-HNL) exhibit different substrate specificities and enantioselectivities. ebi.ac.ukdntb.gov.ua

Reaction Medium: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Biphasic systems, with the enzyme in an aqueous phase and the substrate in an organic phase, are often employed to manage substrate and product inhibition and to facilitate product recovery. rsc.org

pH: The pH of the reaction medium is crucial. A lower pH is generally favored to suppress the non-enzymatic, racemic background reaction. rsc.org

Temperature: Temperature affects the rate of both the enzymatic and non-enzymatic reactions, as well as the stability of the enzyme. nih.gov

Substrate Structure: The steric and electronic properties of the ketone substrate can influence its binding to the active site of the HNL and, consequently, the enantioselectivity of the reaction. psu.edu

By carefully controlling these parameters, the enantiomeric excess (ee) of the desired cyanohydrin product can be maximized.

While naturally occurring HNLs are effective catalysts, their properties can be further improved through protein engineering techniques such as directed evolution and site-directed mutagenesis. acs.org These methods allow for the modification of the enzyme's amino acid sequence to:

Enhance Enantioselectivity: By altering the amino acids in the active site, the enzyme's ability to discriminate between the two prochiral faces of the substrate can be improved.

Broaden Substrate Scope: Wild-type HNLs may not be efficient for all substrates. Engineering can adapt the enzyme to accept a wider range of ketones, including sterically demanding ones.

Improve Stability: Modifications can increase the enzyme's stability under process conditions, such as higher temperatures or the presence of organic solvents.

Engineered HNLs offer the potential for highly customized biocatalysts tailored for the specific synthesis of compounds like this compound with exceptional stereocontrol.

Stereochemical Analysis of Reaction Products

After the synthesis, it is essential to determine the stereochemical purity of the this compound product. This is typically achieved through analytical techniques that can distinguish between enantiomers.

Common methods for stereochemical analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most widely used techniques. The enantiomers are separated on a chiral stationary phase, allowing for their quantification and the determination of the enantiomeric excess.

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The cyanohydrin may need to be derivatized to increase its volatility.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents can be added to the NMR sample, causing the signals of the two enantiomers to be shifted to different extents, allowing for their integration and the calculation of the enantiomeric ratio.

X-ray Crystallography: If the product is crystalline, X-ray crystallography can provide an unambiguous determination of the absolute configuration of a single enantiomer. semanticscholar.org

These analytical methods are crucial for validating the success of an enantioselective synthesis and ensuring the stereochemical integrity of the final product. The stereochemistry of cyclopropane (B1198618) ring formation itself can also be complex and is often determined using advanced NMR techniques and by studying reaction mechanisms. nih.gov

Biocatalysis and Enzymatic Transformations Involving α Hydroxynitriles

Discovery and Characterization of Hydroxynitrile Lyases (HNLs)

Hydroxynitrile lyases (E.C. 4.1.2.x) are a diverse group of enzymes that catalyze the reversible cleavage and formation of cyanohydrins. nih.govcymitquimica.com In nature, their primary function is defensive, releasing toxic hydrogen cyanide (HCN) from cyanogenic glycosides when a plant is damaged. researchgate.netnih.gov This process, known as cyanogenesis, protects the plant against herbivores and microbial threats. researchgate.netnih.gov The reverse reaction, the enantioselective synthesis of cyanohydrins from a carbonyl compound and HCN, is harnessed for industrial biocatalysis. nih.govnih.gov HNLs have been identified in a wide range of organisms and are classified into different protein families, indicating that this enzymatic activity has evolved independently multiple times. nih.govresearchgate.net

HNLs from Plant Sources

Historically, HNLs were first discovered and isolated from plant sources. nih.gov Over 3,000 plant species are known to be cyanogenic, providing a rich source for HNL discovery. researchgate.net These enzymes are found in various plant families, including well-known examples from the Rosaceae, Euphorbiaceae, and Linaceae families. nih.govyoutube.com

One of the most studied HNLs is (R)-mandelonitrile lyase (PaHNL) from the bitter almond (Prunus amygdalus). chemrxiv.org This enzyme belongs to the flavin-dependent oxidoreductase family, though the FAD cofactor's role is structural rather than catalytic. nih.gov Another significant group of plant HNLs belongs to the α/β-hydrolase superfamily, which typically includes esterases and lipases. youtube.comchemrxiv.org In these HNLs, a conserved catalytic triad (B1167595) (serine-histidine-aspartate) is present, but unlike in esterases, the serine acts as a proton acceptor. chemrxiv.org Examples include (S)-selective HNLs from the rubber tree (Hevea brasiliensis, HbHNL) and cassava (Manihot esculenta, MeHNL). youtube.comchemrxiv.org

Researchers have also identified HNLs in non-cyanogenic plants, such as an (R)-selective HNL from Arabidopsis thaliana (AtHNL), which was a surprising discovery as it was previously assumed that only cyanogenic plants contained these enzymes. nih.gov

Table 1: Examples of Plant-Derived Hydroxynitrile Lyases

| Enzyme Name | Abbreviation | Source Organism | Stereoselectivity | Protein Family |

|---|---|---|---|---|

| Mandelonitrile Lyase | PaHNL | Prunus amygdalus (Bitter Almond) | (R)-selective | FAD-dependent |

| Hydroxynitrile Lyase | HbHNL | Hevea brasiliensis (Rubber Tree) | (S)-selective | α/β-hydrolase |

| Hydroxynitrile Lyase | MeHNL | Manihot esculenta (Cassava) | (S)-selective | α/β-hydrolase |

| Hydroxynitrile Lyase | AtHNL | Arabidopsis thaliana | (R)-selective | Unknown |

| Hydroxynitrile Lyase | LuHNL | Linum usitatissimum (Flax) | (R)-selective | Zn²⁺-containing ADH-like |

HNLs from Microbial and Invertebrate Origins (e.g., Millipedes)

The search for novel biocatalysts with improved stability and efficiency has led to the discovery of HNLs in organisms beyond the plant kingdom. nih.gov Bacteria, in particular, have become a valuable source. nih.gov For instance, HNLs have been found in bacteria such as Chromobacterium violaceum and species of Pseudomonas. cymitquimica.comnih.gov Recently, two HNLs with high similarity to the cupin superfamily were identified in endophytic bacteria, a protein family not previously known to exhibit HNL activity. cymitquimica.com Bacterial cyanogenesis often follows a different biosynthetic pathway than in plants, utilizing an HCN synthase. cymitquimica.com

A significant breakthrough was the discovery and characterization of an HNL from an invertebrate, the invasive cyanogenic millipede Chamberlinius hualienensis (ChuaHNL). nih.gov This enzyme demonstrated remarkably high specific activity for the synthesis of (R)-mandelonitrile, surpassing that of the industrially used almond HNL. nih.gov The millipede HNL also exhibits high stability over wide temperature and pH ranges and shows no significant sequence homology to known HNLs, representing a new class of these enzymes. nih.gov Structural analysis revealed that it belongs to the lipocalin superfamily, a family of carrier proteins, which was an unexpected finding. nih.gov These discoveries underscore that arthropods are a promising, yet largely unexplored, resource for novel industrial biocatalysts. nih.gov

Enzymatic Reaction Scope and Substrate Specificity Studies

The utility of HNLs in synthetic chemistry is defined by their substrate scope and stereoselectivity. researchgate.net These enzymes are highly valued for their ability to catalyze the stereoselective C-C bond formation, producing chiral cyanohydrins which are precursors to other valuable molecules like α-hydroxy acids and β-amino alcohols. nih.gov

The substrate specificity of HNLs varies considerably. For example, HbHNL from the rubber tree accepts a range of aliphatic, aromatic, and heterocyclic aldehydes. ebi.ac.uk The HNL from cassava (MeHNL) shows a broader scope, catalyzing the addition of HCN to aliphatic and aromatic aldehydes as well as to some methyl ketones. ebi.ac.uk The ability to accept ketones is particularly valuable, as it allows for the synthesis of cyanohydrins with a quaternary chiral center.

Studies on substrate specificity aim to understand how the enzyme's active site accommodates different molecules. The active site of S-HNLs with an α/β hydrolase fold, like BmHNL from Baliospermum montanum, contains flexible hydrophobic residues at its entrance. researchgate.net This flexibility allows the active site cavity to change size, enabling the binding of a variety of substrates. researchgate.net In contrast, the specificity of enzymes like the HNL from the millipede Chamberlinius hualienensis is determined by specific hydrogen bonds between amino acid residues (such as Arg38, Tyr103, and Lys117) and the hydroxyl and nitrile groups of the substrate. nih.gov Understanding these interactions is crucial for predicting and engineering substrate acceptance. organic-chemistry.org

Immobilization Strategies for HNLs in Bioreactors

For practical application in industrial processes, enzymes are often immobilized. Immobilization enhances enzyme stability, allows for easy separation from the reaction product, and enables continuous operation in bioreactors. Several strategies have been developed for immobilizing HNLs. These can be broadly categorized as:

Non-covalent immobilization: Adsorbing the enzyme onto a carrier material.

Covalent immobilization: Attaching the enzyme to a solid support via covalent bonds.

Encapsulation: Trapping the enzyme within an inorganic or polymer matrix.

A common setup for continuous processes is the hollow fiber bioreactor (HFBR). otago.ac.nz In such systems, cells or enzymes are immobilized, providing a high-density, shear-protected environment. otago.ac.nz This configuration is particularly beneficial for accumulating products at high concentrations. otago.ac.nz For HNL-catalyzed reactions, which are often performed in organic solvents to suppress the non-enzymatic, non-selective background reaction, immobilization is key. youtube.com Using an immobilized HNL in a continuous flow reactor allows for the efficient and sustained production of enantiomerically pure cyanohydrins. youtube.com

Protein Engineering and Directed Evolution of HNLs for Novel Transformations

While nature provides a diverse array of HNLs, they may not be perfectly suited for industrial applications in terms of stability, substrate scope, or activity under process conditions. Protein engineering and directed evolution are powerful techniques used to tailor enzymes for specific purposes. nih.gov

Directed evolution mimics the process of natural selection in the laboratory. nih.gov It involves iterative rounds of creating genetic diversity (mutagenesis), selecting or screening for variants with improved properties, and amplifying the best-performing genes for the next round. nih.gov This approach has been successfully applied to HNLs to enhance their stability, alter substrate specificity, and even improve their solubility for easier production. researchgate.net

Rational design, another protein engineering approach, relies on knowledge of the enzyme's three-dimensional structure and reaction mechanism. By identifying key amino acid residues in the active site, scientists can make targeted mutations to alter the enzyme's properties. nih.govresearchgate.net For example, understanding that specific residues in the millipede HNL are crucial for binding allows for mutations to be designed to potentially accept novel substrates. nih.gov These engineering efforts are expanding the biocatalytic toolbox, creating novel HNLs capable of transformations not seen in nature. ebi.ac.uk

Cascading Biocatalytic Processes Involving Cyanohydrins

Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, are a hallmark of green and efficient chemistry. They minimize downstream processing, reduce waste, and can overcome unfavorable equilibria. Cyanohydrins are excellent intermediates for such cascades.

An example of a cascading process could involve the HNL-catalyzed synthesis of a cyanohydrin, followed by its conversion into a different functional group by another enzyme. chemrxiv.org For instance, a cyanohydrin can be hydrolyzed by a nitrilase to form an α-hydroxy acid, a valuable chiral building block. Alternatively, the nitrile group can be reduced to an amine to produce a β-amino alcohol. chemrxiv.org

A sophisticated example of a biocatalytic cascade involves in situ cofactor regeneration. In a potential cascade starting with a cyanohydrin, one could envision a system where an HNL produces the cyanohydrin, which is then transformed by a second enzyme that requires a cofactor like NADH or NADPH. A third enzyme could be included to regenerate the consumed cofactor, creating a self-sufficient and continuous process. Such integrated multi-enzyme systems represent the future of industrial biocatalysis, enabling the sustainable production of complex molecules.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Chromatographic Methodologies for α-Hydroxynitriles

Chromatographic techniques are essential for the separation and purification of α-hydroxynitriles from reaction mixtures and for quantifying their purity. The polarity of these compounds, stemming from the hydroxyl group, dictates the choice of chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. However, its application to α-hydroxynitriles, including 2-Cyclopropyl-2-hydroxypropanenitrile, must be approached with caution. Many cyanohydrins are known to be thermally labile and can decompose in the hot GC inlet, reverting to the parent ketone (cyclopropyl methyl ketone in this case) and hydrogen cyanide. reddit.comresearchgate.net This decomposition can lead to inaccurate quantification and misidentification of the target analyte.

To mitigate thermal decomposition, several strategies can be employed, such as using a cool-on-column inlet which introduces the sample into the column at a lower temperature before the oven temperature is ramped up. reddit.com Derivatization of the hydroxyl group, for instance, by silylation, is another common approach to increase thermal stability and volatility, leading to more reliable GC-MS analysis.

When analysis of the intact molecule is successful, the mass spectrum of this compound under electron ionization (EI) is expected to show characteristic fragmentation patterns. The molecular ion peak ([M]⁺) may be weak or absent due to the lability of the structure. Key fragmentation pathways would likely involve:

Loss of HCN (27 u): A common fragmentation for cyanohydrins, leading to an [M-27]⁺ ion.

Loss of the methyl group (15 u): Forming an [M-15]⁺ ion.

Cleavage of the cyclopropyl (B3062369) ring: The cyclopropyl group can undergo ring-opening and subsequent fragmentation, yielding characteristic ions. nih.govdocbrown.info Fragmentation of C-C bonds in the cyclopropane (B1198618) ring can produce a mixture of alkyl and alkenyl carbocations. idc-online.com

Formation of the parent ketone ion: The retro-cyanohydrin formation in the mass spectrometer can lead to a prominent peak corresponding to the molecular ion of cyclopropyl methyl ketone.

Table 1: Predicted GC-MS Fragmentation for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment | Notes |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion ([M]⁺) |

| 110 | [C₆H₈NO]⁺ | Loss of methyl group ([M-CH₃]⁺) |

| 98 | [C₆H₁₀O]⁺ | Loss of HCN ([M-HCN]⁺) |

| 84 | [C₅H₈O]⁺ | Ion of the parent ketone (Cyclopropyl methyl ketone) |

| 69 | [C₄H₅O]⁺ | Further fragmentation |

| 41 | [C₃H₅]⁺ | Cyclopropyl cation |

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of thermally labile and polar compounds like α-hydroxynitriles. psu.edursc.org It allows for separation and quantification at ambient temperature, thus avoiding the decomposition issues associated with GC.

For a polar compound like this compound, several HPLC modes can be considered:

Reversed-Phase (RP-HPLC): This is the most common HPLC mode. A nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and a more nonpolar solvent such as acetonitrile (B52724) or methanol. Due to the high polarity of α-hydroxynitriles, retention on standard C18 columns with highly aqueous mobile phases can be poor, with the compound eluting near the solvent front. fishersci.comresearchgate.net To improve retention, polar-endcapped C18 columns or the use of ion-pairing agents can be effective, though the latter may not be compatible with mass spectrometry detection.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. chromatographyonline.comchromatographyonline.com This technique uses a polar stationary phase (e.g., bare silica (B1680970), or columns with bonded amino or amide groups) and a mobile phase with a high concentration of a nonpolar solvent, like acetonitrile, and a smaller amount of aqueous buffer. chromatographyonline.com In HILIC, a water-rich layer forms on the stationary phase, and partitioning of the polar analyte between this layer and the bulk mobile phase leads to retention. chromatographyonline.com

Detection in HPLC is typically achieved using a UV detector, as the nitrile group provides some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Table 2: Exemplary HPLC Conditions for α-Hydroxynitrile Analysis

| Parameter | Reversed-Phase HPLC | HILIC |

| Stationary Phase | C18, 5 µm | Silica or Amide, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient | Acetonitrile/Aqueous buffer gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or MS | UV at 210 nm or MS |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Cyclopropyl Protons: The protons on the cyclopropyl ring typically appear in the upfield region of the spectrum, usually between 0 and 1 ppm. researchgate.net They will present as a complex multiplet due to geminal and cis/trans vicinal couplings. caltech.edudtic.mil

Methyl Protons: The three protons of the methyl group will appear as a singlet, likely in the range of 1.2-1.7 ppm.

Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and the solvent used, but can typically be found between 2 and 5 ppm.

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom.

Cyclopropyl Carbons: The CH₂ carbons of the cyclopropyl ring are expected at a very upfield chemical shift, typically between 0 and 10 ppm. docbrown.info The methine carbon of the cyclopropyl group (if it were present) would be slightly further downfield. caltech.edu

Quaternary Carbon: The carbon atom attached to the hydroxyl, nitrile, and cyclopropyl groups is a quaternary carbon and will likely have a chemical shift in the range of 65-80 ppm. oregonstate.edu

Methyl Carbon: The methyl carbon is expected to have a chemical shift in the range of 20-30 ppm.

Nitrile Carbon: The carbon of the nitrile group typically appears in the range of 110-125 ppm. oregonstate.edu

Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate the proton signals with their directly attached carbon atoms, confirming the assignments. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Cyclopropyl CH₂ | 0.4 - 0.9 (multiplet) | 2 - 10 |

| Methyl (CH₃) | 1.5 - 1.8 (singlet) | 20 - 30 |

| Hydroxyl (OH) | 2.0 - 4.0 (broad singlet) | - |

| Quaternary Carbon (C-OH) | - | 70 - 85 |

| Nitrile (CN) | - | 118 - 125 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

Hydroxyl (-OH) stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration. nih.gov The broadness is due to hydrogen bonding.

Nitrile (-C≡N) stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. chemicalbook.com This peak is highly characteristic and its presence is strong evidence for the nitrile group.

C-H stretches (sp³ and cyclopropyl): C-H stretching vibrations for the methyl and cyclopropyl groups will appear just below 3000 cm⁻¹. The C-H bonds of the cyclopropyl ring may show a characteristic absorption slightly above 3000 cm⁻¹.

C-O stretch: A C-O single bond stretch is expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| Cyclopropyl C-H | C-H Stretch | ~3050 | Medium-Weak |

| Carbon-Oxygen | C-O Stretch | 1000 - 1200 | Medium |

Other Analytical Approaches for Cyanide and α-Hydroxynitrile Derivatives

Beyond the primary techniques, other methods can be employed for the analysis of α-hydroxynitriles and related cyanide compounds. For instance, methods for the determination of cyanide and thiocyanate (B1210189) in biological matrices have been developed, which can be adapted for the analysis of α-hydroxynitriles that may release cyanide. acs.org Enzymatic assays using hydroxynitrile lyases can be highly specific for the detection and quantification of certain α-hydroxynitriles. nih.govnih.govftb.com.hr These enzymes catalyze the reversible dissociation of cyanohydrins. ftb.com.hr Colorimetric assays have also been developed that measure the hydrogen cyanide released from the enzymatic or chemical decomposition of cyanohydrins. nih.gov These methods can be particularly useful in high-throughput screening applications. psu.edu

Computational Chemistry and Theoretical Studies of 2 Cyclopropyl 2 Hydroxypropanenitrile

Quantum Chemical Calculations for Energetics and Mechanisms

Quantum chemical calculations are fundamental to determining the stability, reaction energies, and mechanistic pathways associated with a molecule. These calculations solve approximations of the Schrödinger equation to describe the electronic structure of a system.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. osti.gov It is widely employed to calculate the energetics of chemical reactions, including the activation energies (the energy barrier that must be overcome for a reaction to occur) and the geometries of transition states. aps.orgresearchgate.net

For the formation of 2-Cyclopropyl-2-hydroxypropanenitrile, which is a type of cyanohydrin, DFT can be used to model the nucleophilic addition of a cyanide ion to the carbonyl carbon of its precursor ketone, cyclopropyl (B3062369) methyl ketone. libretexts.orgsavemyexams.com Theoretical studies on similar cyanohydrin formation reactions have shown that the process requires a basic catalyst to generate the cyanide ion (CN⁻), which then attacks the electrophilic carbonyl carbon. libretexts.org The subsequent step involves the protonation of the resulting alkoxide intermediate. libretexts.org

DFT calculations can map out the entire potential energy surface for this reaction, identifying the minimum energy pathway from reactants to products. researchgate.netresearchgate.net This analysis reveals the structure of the transition state and the activation free energy (ΔG‡). For example, studies on related reactions, such as the hydroxylation of arynes or the α-allenylation of ketones, have used DFT to calculate free energy profiles, with activation barriers typically in the range of 20-35 kcal/mol depending on the specific reactants and catalysts involved. researchgate.netresearchgate.net In the context of α,β-unsaturated nitriles, DFT calculations have shown that activation by superacids involves multiple protonation steps, leading to dicationic superelectrophiles that can undergo nearly barrier-free reactions. rsc.org

Table 1: Representative Activation Energies Calculated by DFT for Related Reactions

| Reacting System | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| α-allenylation of a ketone | Organocatalyst | 33.4 | researchgate.net |

| Ring-opening hydroxylation of aryne and thietane | Phenyl boronic acid | Not specified (profile provided) | researchgate.net |

| Dissolution of Ni adatom from Ni-Cr alloy surface | Aqueous environment | ~37.1 (1.61 eV) | osti.gov |

| Isomerization of HCN to HNC | Imidazole catalyst | 27 | nih.gov |

This table presents DFT-calculated activation energies for various reactions to illustrate the typical output of such studies. The values are context-dependent and serve as examples of the application of DFT.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. youtube.comyoutube.com Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the trajectory of a system, providing insights into conformational changes, solvent effects, and the assembly of molecular complexes. youtube.comnih.gov

For α-hydroxynitrile systems, MD simulations can be used to study their behavior in different environments, such as in aqueous solution or interacting with other molecules. nih.govnih.gov These simulations can reveal how the molecule flexes and how its functional groups—the hydroxyl (-OH), nitrile (-CN), and cyclopropyl groups—orient themselves. Coarse-grained MD simulations, in particular, allow for the modeling of large systems over longer timescales, which is useful for studying nanoparticle formation or interactions with macromolecules. nih.gov

Reactive force fields (like ReaxFF) can be employed within MD simulations to model bond formation and breaking, allowing for the study of reaction kinetics and mechanisms in large, complex systems where quantum calculations would be computationally prohibitive. researchgate.net For instance, MD simulations have been used to study the hydrolysis reactions at silica (B1680970) surfaces, revealing activation energy barriers for bond dissociation. researchgate.net A similar approach could model the stability and decomposition of this compound in various conditions.

Modeling of Molecular Interactions

The non-covalent interactions of a molecule, such as hydrogen bonding and hydrophobic interactions, are crucial for its physical properties and its role in chemical and biological systems.

The nitrile group (–C≡N) is a moderately strong hydrogen bond acceptor due to the lone pair of electrons on the nitrogen atom. tandfonline.comresearchgate.net Computational studies, often using DFT methods like B3LYP, have systematically investigated the hydrogen bonds formed between nitriles and various hydrogen bond donors such as water, ammonia (B1221849), and hydrogen fluoride (B91410). tandfonline.com The strength and geometry of these hydrogen bonds can be precisely calculated. tandfonline.comtandfonline.com The linearity of the cyano group minimizes steric hindrance, making it an effective interaction site. tandfonline.com

In this compound, the nitrogen of the nitrile group can act as a hydrogen bond acceptor, while the hydrogen of the hydroxyl group can act as a hydrogen bond donor. Theoretical analyses can quantify the energies of these interactions. tandfonline.com For example, studies have shown that the interaction between a nitrile and a water molecule can form a hydrogen bond with a calculated length of around 3.0–3.2 Å. nih.gov

The cyclopropyl group, along with the propane (B168953) backbone, contributes to the molecule's hydrophobic character. These nonpolar regions can engage in hydrophobic interactions, which are important for the molecule's solubility in nonpolar solvents and its potential interactions with hydrophobic pockets in larger molecules like enzymes.

Table 2: Calculated Hydrogen Bond Properties for Nitrile-Containing Systems

| Interacting Pair | Method/Basis Set | Interaction Type | Calculated Property (Distance/Energy) | Source |

|---|---|---|---|---|

| Nitrile Isomer + HF | B3LYP/6-311++G(d,p) | F–H…N | Not specified (interaction confirmed) | tandfonline.com |

| Nitrile Isomer + H₂O | B3LYP/6-311++G(d,p) | O–H…O (hydroxyl) | Not specified (interaction confirmed) | tandfonline.com |

| o-Tolunitrile + Water | DFT | O⋯N≡C | 3.0–3.2 Å | nih.gov |

| Various Nitriles + H₂O | ab initio | N···H–O | N···H distance < 2.45 Å | researchgate.net |

This table summarizes findings from computational studies on hydrogen bonding involving the nitrile functional group.

The electronic structure of a molecule dictates its reactivity. Computational methods can generate electron density maps and analyze molecular orbitals to predict where a molecule is likely to react. researchgate.net For this compound, analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which indicate the molecule's ability to act as an electron donor and acceptor, respectively.

Electrostatic potential maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom of the nitrile group and the oxygen of the hydroxyl group are electron-rich sites, capable of interacting with electrophiles. researchgate.net

Furthermore, theoretical studies on cyclopropyl carbinyl systems have shown that the cyclopropyl group has a significant hyperconjugation effect, meaning it can stabilize adjacent positive charges or radical centers. researchgate.net This electronic feature is important for the reactivity of the molecule, particularly in reactions involving the carbon atom to which the cyclopropyl group is attached. DFT calculations have been used to quantify this stabilization energy, finding that a cyclopropyl group stabilizes a carbene more than an isopropyl group by approximately 9 kcal/mol. researchgate.net

Prediction of Reaction Dynamics in Solvated Environments

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. Computational models can simulate these effects, either by treating the solvent as a continuous medium (implicit solvent models) or by including individual solvent molecules (explicit solvent models). nih.govresearchgate.net

Studies on the reaction dynamics of cyanohydrins in aqueous environments have shown that explicit water molecules can significantly lower the activation energy barrier for reactions. nih.govresearchgate.net This is often because solvent molecules participate directly in the reaction mechanism, for instance, by forming hydrogen bonds that stabilize transition states or by acting as proton relays. nih.govresearchgate.net For example, in the reaction of acetone (B3395972) cyanohydrin with hydrosulfide, adding explicit water molecules was found to lower the activation barrier and promote a more efficient reaction pathway compared to simulations using an implicit solvent model. researchgate.net

For this compound, simulations in a solvated environment could predict its stability, conformational preferences, and the dynamics of its formation or subsequent reactions. These models can determine how interactions with solvent molecules influence the orientation of the reactants and the energy profile of the reaction pathway, providing a more accurate description of its chemical behavior in solution. nih.govresearchgate.net

Computational Approaches in Enzyme Engineering for HNLs

Hydroxynitrile lyases (HNLs) are the key enzymes responsible for the synthesis of cyanohydrins. researchgate.net The engineering of HNLs to improve their activity, stability, and stereoselectivity for non-natural substrates like cyclopropyl methyl ketone is a major focus of biocatalysis research. Computational approaches are central to these enzyme engineering efforts. acs.org

Molecular Docking and Substrate Binding

A primary computational tool in enzyme engineering is molecular docking. This technique predicts the preferred orientation of a substrate, such as cyclopropyl methyl ketone, when it binds to the active site of an HNL. researchgate.net By modeling the interactions between the substrate and the amino acid residues of the enzyme, researchers can gain insights into the determinants of substrate specificity and enantioselectivity. For this compound, docking studies would be instrumental in identifying HNL variants that can accommodate the bulky and structurally unique cyclopropyl group. The results of docking simulations are often presented as binding energies, which provide a qualitative estimate of the binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the enzyme-substrate complex. researchgate.net These simulations model the movement of atoms in the system over time, offering insights into the conformational changes that occur upon substrate binding and during the catalytic cycle. plos.orgnih.gov For an HNL, MD simulations can reveal how the flexibility of the active site can accommodate substrates of different sizes and shapes. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and active site residues can highlight regions of stability and flexibility that are important for catalysis. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

To study the catalytic mechanism of HNLs in detail, researchers often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the reactive part of the system (the substrate and the key active site residues) is treated with a high level of quantum mechanics theory, while the rest of the protein and solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the detailed investigation of bond-making and bond-breaking events during the enzymatic reaction, providing a deeper understanding of the catalytic mechanism.

Rational Enzyme Design and Directed Evolution

The insights gained from these computational studies are then used to guide protein engineering strategies. Rational design involves making specific mutations in the amino acid sequence of the HNL to improve its properties for a target substrate like cyclopropyl methyl ketone. For example, if docking studies suggest that a particular amino acid residue is causing steric hindrance with the cyclopropyl group, that residue can be mutated to a smaller amino acid.

Computational approaches can also be used to generate "smart" libraries of mutant enzymes for directed evolution experiments. Instead of randomly mutating the entire enzyme, computational methods can identify key "hotspot" residues that are most likely to influence the desired properties. This significantly reduces the experimental screening effort and increases the chances of finding an improved enzyme variant.

Illustrative Data from a Hypothetical HNL Engineering Study for this compound Synthesis:

| HNL Variant | Docking Score (kcal/mol) with Cyclopropyl Methyl Ketone | Predicted Enantioselectivity (R/S) | Key Mutation(s) |

| Wild Type | -5.2 | 60:40 | - |

| Variant 1 | -6.8 | 85:15 | F123A |

| Variant 2 | -7.5 | 95:5 | F123A, W156G |

| Variant 3 | -4.9 | 50:50 | Y89F |

Note: This table presents hypothetical data to illustrate how computational predictions can guide enzyme engineering efforts.

Chemical Transformations and Synthetic Utility of 2 Cyclopropyl 2 Hydroxypropanenitrile

Conversion to α-Hydroxy Carboxylic Acids via Hydrolysis

The conversion of cyanohydrins to α-hydroxy carboxylic acids is a fundamental transformation in organic synthesis, providing access to a crucial class of compounds. youtube.com The nitrile group of 2-cyclopropyl-2-hydroxypropanenitrile can be hydrolyzed under acidic aqueous conditions to yield the corresponding α-hydroxy carboxylic acid, 2-cyclopropyl-2-hydroxypropanoic acid. wikipedia.org

This reaction typically involves heating the cyanohydrin in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid. The process proceeds in two main stages: first, the nitrile is hydrated to an amide intermediate (see section 8.2), which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Reaction Scheme: Hydrolysis of this compound

Starting Material: this compound Reagents: H₃O⁺ (e.g., H₂SO₄/H₂O), Heat Product: 2-Cyclopropyl-2-hydroxypropanoic acid

Derivatization to α-Hydroxy Amides via Hydration

The nitrile group of this compound can be selectively hydrated to form the corresponding α-hydroxy amide, 2-cyclopropyl-2-hydroxypropanamide. While traditional methods often require harsh conditions that can lead to decomposition of the cyanohydrin, modern catalytic systems offer mild and efficient alternatives. acs.orgacs.org

A notable advancement is the palladium(II)-catalyzed transfer hydration, which uses carboxamides as water donors. organic-chemistry.org This method allows for the selective hydration of various ketone-derived cyanohydrins under mild conditions (e.g., 50 °C), affording α,α-disubstituted-α-hydroxyamides in high yields. acs.orgacs.org This approach is highly effective because it avoids the direct use of water and operates at lower temperatures, preventing the retro-cyanohydrin reaction that would regenerate the starting ketone and toxic hydrogen cyanide. acs.org

Table 1: Catalytic Transfer Hydration of Cyanohydrins

| Catalyst System | Reagent | Conditions | Product Type | Ref |

| Palladium(II) Chloride | Carboxamide (water donor) | 50 °C, 10 min | α-Hydroxyamide | acs.orgorganic-chemistry.org |

| Borates | Water | Varies | α-Hydroxyamide (from aldehyde-derived cyanohydrins) | acs.org |

The α-hydroxyamide substructure is present in numerous bioactive compounds and serves as a versatile intermediate that can be converted to other derivatives like α-hydroxy esters and α-hydroxy carboxylic acids. researchgate.netacs.org

Synthesis of β-Amino Alcohols or α-Hydroxy Aldehydes

The primary synthetic route available from this compound in this category is its reduction to a β-amino alcohol. The reduction of the nitrile functional group provides a direct pathway to 1-amino-2-cyclopropylpropan-2-ol. This transformation is highly valuable as β-amino alcohols are key structural motifs in many natural products and pharmaceutical agents, and they serve as important chiral ligands in asymmetric synthesis. rsc.org

The reduction can be accomplished using various reducing agents capable of converting a nitrile to a primary amine. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Reaction Data: Reduction of Cyanohydrins to β-Amino Alcohols

| Reagent | Reaction Type | Product | Ref |

| Lithium Aluminum Hydride (LiAlH₄) | Chemical Reduction | β-Amino Alcohol | youtube.com |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Catalytic Reduction | β-Amino Alcohol | rsc.org |

The resulting product, 1-amino-2-cyclopropylpropan-2-ol, combines the cyclopropyl (B3062369) group with a 1,2-amino alcohol functionality, making it a useful building block for more complex molecules. rsc.org In contrast, the conversion of a tertiary cyanohydrin like this compound to an α-hydroxy aldehyde is not a synthetically straightforward or common transformation.

Extension of Carbon Chains through Cyanohydrin Intermediates